molecular formula C18H35ClO2 B12327616 9-Chlorooctadecanoic acid

9-Chlorooctadecanoic acid

Cat. No.: B12327616
M. Wt: 318.9 g/mol
InChI Key: PKUPXYNPWXGBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorooctadecanoic acid involves the chlorination of octadecanoic acid. This can be achieved through the reaction of octadecanoic acid with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the chlorination occurs at the 9th carbon position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where octadecanoic acid is chlorinated using chlorine gas. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 9-Chlorooctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of the chlorine atom with another atom or group. Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

9-Chlorooctadecanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Chlorooctadecanoic acid involves its interaction with cellular membranes and proteins. It can induce apoptosis in monocytes by increasing reactive oxygen species (ROS) production and causing endoplasmic reticulum stress . This compound interferes with protein palmitoylation, leading to cellular dysfunction and apoptosis.

Comparison with Similar Compounds

Uniqueness: 9-Chlorooctadecanoic acid is unique due to its specific chlorination at the 9th carbon position, which imparts distinct chemical and biological properties. Its ability to induce apoptosis through ROS production and endoplasmic reticulum stress sets it apart from other chlorinated fatty acids.

Properties

Molecular Formula

C18H35ClO2

Molecular Weight

318.9 g/mol

IUPAC Name

9-chlorooctadecanoic acid

InChI

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)

InChI Key

PKUPXYNPWXGBGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.